molecular formula C5H7Cl B3187903 2-Chloro-3-methylbuta-1,3-diene CAS No. 1809-02-5

2-Chloro-3-methylbuta-1,3-diene

Cat. No.: B3187903
CAS No.: 1809-02-5
M. Wt: 102.56 g/mol
InChI Key: PKVRTDNAPQGMGP-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbuta-1,3-diene is a halogenated diene characterized by a conjugated diene system (buta-1,3-diene backbone) with a chlorine atom at position 2 and a methyl group at position 3. Its molecular formula is C₅H₇Cl, and it serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and specialty chemicals. The compound’s conjugated double bonds and electron-withdrawing chlorine substituent enhance its reactivity in electrophilic additions and cycloadditions.

Properties

CAS No.

1809-02-5

Molecular Formula

C5H7Cl

Molecular Weight

102.56 g/mol

IUPAC Name

2-chloro-3-methylbuta-1,3-diene

InChI

InChI=1S/C5H7Cl/c1-4(2)5(3)6/h1,3H2,2H3

InChI Key

PKVRTDNAPQGMGP-UHFFFAOYSA-N

SMILES

CC(=C)C(=C)Cl

Canonical SMILES

CC(=C)C(=C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Properties of 2-Chloro-3-methylbuta-1,3-diene and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features Applications
This compound C₅H₇Cl 104.58 (estimated) ~90–100 (predicted) Conjugated diene, Cl at C2, CH₃ at C3 Organic synthesis, polymer chemistry
1-Chloro-3-methyl-2-butene (Prenyl chloride) C₅H₉Cl 104.58 68–72 Terminal chloroalkene, branched methyl Pharmaceuticals, agrochemicals
3-Chloro-2-methylpropene (Methallyl chloride) C₄H₇Cl 90.55 72–74 Allylic chloride, methyl substitution Resins, surfactants, crosslinking agents
3-Chloro-1-butene C₄H₇Cl 90.55 62–65 Terminal chloroalkene API intermediates, organic building blocks
Nitro-substituted polyhalobuta-1,3-dienes Varies (e.g., C₄H₃Cl₂NO₂) ~200–250 Decomposes at >100 Nitro and halogen substituents Antielastase/antiacetylcholinesterase agents

Reactivity and Functional Differences

  • This compound : The conjugated diene system allows for Diels-Alder reactions, while the chlorine atom facilitates nucleophilic substitutions. Methyl substitution enhances steric effects, directing regioselectivity.
  • Prenyl chloride (1-Chloro-3-methyl-2-butene) : Exhibits allylic chloride reactivity, participating in SN2 substitutions and Friedel-Crafts alkylations. Its branching improves thermal stability compared to linear analogues .
  • Methallyl chloride (3-Chloro-2-methylpropene) : Undergoes radical polymerizations and serves as a precursor for methacrylates. The allylic position of chlorine enhances elimination reactions .
  • Nitro-substituted polyhalobuta-1,3-dienes : The nitro group activates the diene for vinylic substitution (SNVin) reactions, enabling synthesis of heterocycles with bioactivity .

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